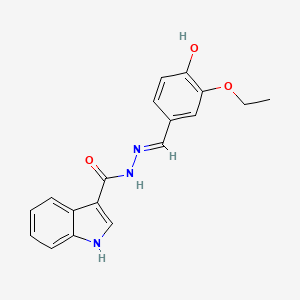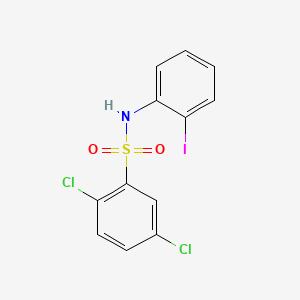
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide, also known as EHI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EHI belongs to the class of indole derivatives and has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Applications De Recherche Scientifique
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-angiogenic properties, which can prevent the formation of new blood vessels that are essential for tumor growth. This compound has also been investigated for its anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Mécanisme D'action
The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases, which are involved in these processes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. It also inhibits the formation of new blood vessels, which can prevent the spread of cancer cells to other parts of the body. This compound has also been found to possess anti-inflammatory properties, which can reduce inflammation and pain in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. It is also water-soluble, which makes it easy to administer in vitro and in vivo. However, this compound has limited solubility in organic solvents, which can limit its use in certain experiments. It also has a short half-life, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide. One area of interest is the development of this compound derivatives with improved solubility and efficacy. Another direction is the investigation of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of this compound involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and indole-3-carbohydrazide in the presence of a catalyst. Although this compound has some limitations, it has several advantages for use in lab experiments. Further research is needed to fully understand the potential of this compound in various diseases and to develop more effective derivatives.
Méthodes De Synthèse
The synthesis of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and indole-3-carbohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-17-9-12(7-8-16(17)22)10-20-21-18(23)14-11-19-15-6-4-3-5-13(14)15/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNUXAKOMXABMP-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)

![2-[1-isobutyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6022497.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)
![7-(cyclobutylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022534.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6022541.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B6022557.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6022576.png)
![[1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6022588.png)